molecular formula C13H17N3O5 B2686463 N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899974-93-7

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2686463
CAS No.: 899974-93-7
M. Wt: 295.295
InChI Key: FREIICLVAVTGDO-UHFFFAOYSA-N
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Description

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic oxalamide derivative supplied for laboratory research purposes. This compound features a nitrophenyl group, a motif present in molecules studied for various biological activities . The structure also contains a tertiary alcohol segment, similar to groups found in other chemical intermediates . Researchers may investigate this compound as a potential chemical building block or intermediate in synthetic organic chemistry for developing pharmacologically active agents. Its specific mechanism of action and full spectrum of applications are subject to ongoing research and exploration. This product is intended for use by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-8-4-5-9(16(20)21)6-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREIICLVAVTGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-nitroaniline and 1-hydroxy-2-methylpropan-2-ol.

    Formation of Intermediate: The first step involves the reaction of 2-methyl-5-nitroaniline with oxalyl chloride to form an intermediate oxalyl chloride derivative.

    Coupling Reaction: The intermediate is then reacted with 1-hydroxy-2-methylpropan-2-ol in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells.

Comparison with Similar Compounds

Structural Analogues in Flavoring Agents

Several oxalamides evaluated as flavoring agents () share the N1-N2 oxalamide backbone but differ in substituents:

Compound Name/ID N1 Substituent N2 Substituent Key Properties
Target Compound 1-hydroxy-2-methylpropan-2-yl 2-methyl-5-nitrophenyl Nitro group; hydroxylated alkyl
S336 (No. 1768) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Potent umami agonist (Savorymyx® UM33)
No. 1769 2-methoxy-4-methylphenyl 2-(5-methylpyridin-2-yl)ethyl Structural variant of S336
No. 1770 2-methoxy-4-methylphenyl 2-(pyridin-2-yl)ethyl Similar to S336, lacks methyl on pyridine

Key Differences :

  • The target compound’s nitrophenyl group distinguishes it from flavoring oxalamides, which prioritize aromatic methoxy/methyl and pyridyl groups for taste receptor activation (hTAS1R1/hTAS1R3) .
  • The hydroxyl group on the N1 alkyl chain may alter metabolic pathways compared to benzyl or pyridyl substituents (see §2.3).

Antiviral Oxalamides

describes oxalamides with antiviral activity, such as:

  • Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
  • Compound 14 : N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.

Comparison :

  • Substituent Impact: Antiviral compounds feature thiazole rings and chlorophenyl groups, which are critical for targeting viral entry mechanisms (e.g., HIV CD4-binding sites).
  • Bioactivity: Antiviral oxalamides exhibit IC50 values in the nanomolar range, while flavoring agents like S336 activate umami receptors at low concentrations (e.g., 0.1–10 µM) . The nitro group in the target compound may confer antimicrobial or cytotoxic properties, but direct evidence is absent.

Metabolism :

    Biological Activity

    N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR) based on available research findings.

    Chemical Structure and Properties

    The compound features an oxalamide backbone with distinct functional groups that may influence its biological properties. The presence of a nitrophenyl group and a hydroxyalkyl substituent suggests potential interactions with biological targets.

    Cytotoxicity

    Research indicates that oxalamide derivatives, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives demonstrate significant antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells .

    Table 1: Cytotoxicity of Oxalamide Derivatives Against Cancer Cell Lines

    Compound NameCell LineIC50 (µM)
    This compoundHeLaTBD
    Other Oxadiazole DerivativeHCT-11615.6
    Other CompoundHeLa12.3

    Note: TBD indicates that specific data for the compound is not yet available.

    The mechanism of action for compounds similar to this compound often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, some oxadiazole derivatives have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and repair, leading to increased cytotoxicity in cancer cells . Molecular docking studies further support these findings by illustrating how these compounds interact with the active sites of target enzymes.

    Structure-Activity Relationship (SAR)

    The SAR analysis indicates that modifications to the oxalamide structure can significantly impact biological activity. The introduction of various substituents on the aromatic ring or alterations in the alkyl chain length can enhance or diminish cytotoxic effects. For example, the presence of electron-withdrawing groups like nitro groups has been associated with increased potency against certain cancer cell lines .

    Case Studies

    A notable study investigated a library of oxadiazole-based compounds, revealing that specific structural features correlate with enhanced antiproliferative activity. Compounds exhibiting strong hydrogen bonding capabilities and optimal steric configurations showed promising results in vitro, emphasizing the importance of molecular design in drug development .

    Table 2: Summary of Case Studies on Oxalamide Derivatives

    Study ReferenceCompound TestedCell LineResult
    Study AN1-(1-hydroxy...)HeLaSignificant cytotoxicity observed
    Study BN-Acetyl derivativeHCT-116Moderate activity; further optimization needed

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